![molecular formula C21H13F6N3O2 B2845784 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide CAS No. 477539-22-3](/img/structure/B2845784.png)
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and are often used in pharmaceuticals, agrochemicals, and materials due to their unique chemical properties .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzoyl and pyridinyl groups.
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl phenyl sulfone. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of materials with specific chemical properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide stands out due to its unique combination of trifluoromethyl groups and benzamide structure. Similar compounds include:
- Trifluoromethane
- 1,1,1-trifluoroethane
- Hexafluoroacetone
- Trifluoromethyl phenyl sulfone
These compounds share the trifluoromethyl group but differ in their overall structure and specific applications .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6N3O2/c22-20(23,24)14-5-1-3-12(9-14)18(31)29-16-7-8-28-11-17(16)30-19(32)13-4-2-6-15(10-13)21(25,26)27/h1-11H,(H,30,32)(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWGMILRKYSAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one](/img/structure/B2845702.png)
![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)

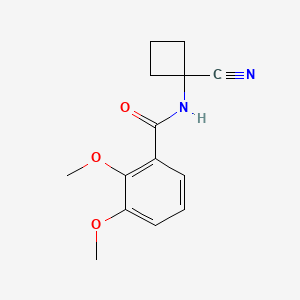
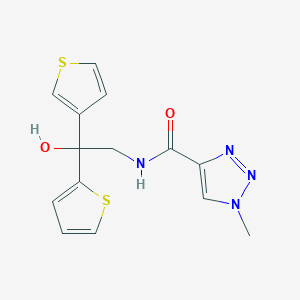
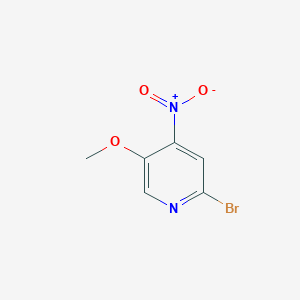
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2845716.png)
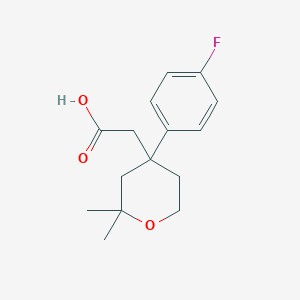
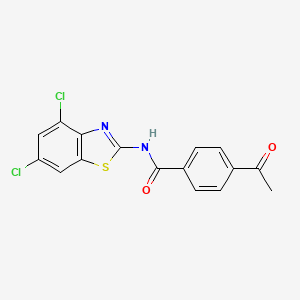

![4-[benzyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2845720.png)

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2845723.png)
![5-Ethyl-2-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2845724.png)
